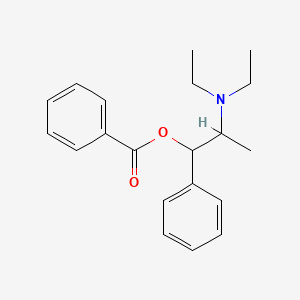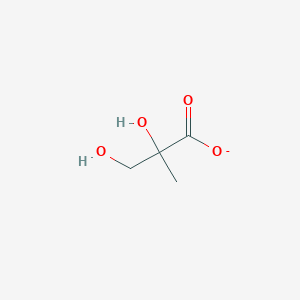
2,3-Dihydroxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroxy-2-methylpropanoate is a hydroxy monocarboxylic acid anion. It derives from a propionate. It is a conjugate base of a 2,3-dihydroxy-2-methylpropanoic acid.
Applications De Recherche Scientifique
Enantiomer Preparation and Analysis
Optically pure samples of enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate have been prepared through chromatographic separation, hydrolysis, and methylation. Their absolute stereochemistries were established by converting them into 3-O-acetyl derivatives, with NMR and CG-MS methods used to determine the optical purities of the diols (Rodriguez, Markey, & Ziffer, 1993).
Hydrothermal Degradation and Kinetics
Research has studied the equilibrium and dehydration reaction of 1,3-dihydroxy-2-propanone and 2,3-dihydroxypropanal under hydrothermal conditions, leading to the production of methylglyoxal. This investigation provides insights into the conversion mechanisms of these C-3 compounds (Bonn, Rinderer, & Bobleter, 1985).
Chemical Synthesis
The chemical synthesis of different compounds utilizing this compound has been explored. For example, the synthesis of both enantiomers of methyl 3-methyloctanoate, a key component for the scent of African orchids, starting from enantiomers of methyl 3-hydroxy-2-methylpropanoate, has been reported. This research contributes to the field of fragrance and flavor science (Kitahara, Hyun, Tamogami, & Kaiser, 1994).
Metal Complex Formation
Studies have also been conducted on the stability constants of complex species formed between various divalent transition metals and the anions of 2,3-dihydroxy-2-methylpropanoic acid. Such research is significant in the context of coordination chemistry and metal complex formation (Powell & Kulprathipanja, 1974).
Biocatalytic Applications
There have been developments in the biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates. Such studies are crucial for understanding enzyme-mediated chemical transformations and their applications in synthetic chemistry (Kumar et al., 2015).
Natural Occurrence and Extraction
Research has focused on naturally occurring compounds related to this compound, such as the isolation of methyl 3-carboxy-2-carboxymethyl-2-hydroxypropanoate from Dioscorea opposita Thunb., contributing to the field of natural product chemistry (Li, Wang, Fu, & Liu, 2007).
Propriétés
Formule moléculaire |
C4H7O4- |
|---|---|
Poids moléculaire |
119.1 g/mol |
Nom IUPAC |
2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1 |
Clé InChI |
DGADNPLBVRLJGD-UHFFFAOYSA-M |
SMILES canonique |
CC(CO)(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1242688.png)
![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-5-[2-(1-cyclohexenyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1242693.png)

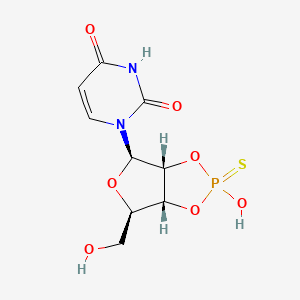
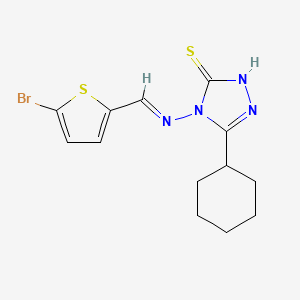

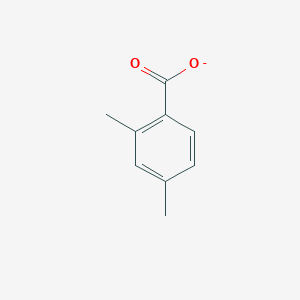
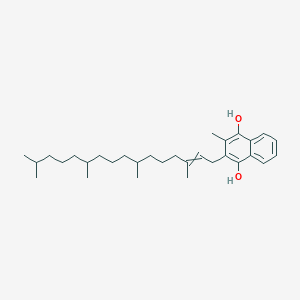
![5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)




